2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide
描述
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer research. The core structure features a pyrazolo-pyrimidine ring system substituted at the 1-position with a 3,4-dimethylphenyl group and at the 5-position with an N-(2-methylphenyl)acetamide side chain.
属性
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-8-9-17(10-16(14)3)27-21-18(11-24-27)22(29)26(13-23-21)12-20(28)25-19-7-5-4-6-15(19)2/h4-11,13H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBPHYAEJKNLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with formamide to form the pyrazolopyrimidine core. The final step involves the acylation of the pyrazolopyrimidine with 2-methylphenylacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
2-[1-(3,4-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.
科学研究应用
2-[1-(3,4-Dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and thereby disrupting cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells .
相似化合物的比较
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs:
Structural and Functional Analysis
- Substituent Effects on Lipophilicity: The target compound’s 3,4-dimethylphenyl group increases lipophilicity compared to the 4-fluorophenyl analog in . Methyl groups are electron-donating, enhancing membrane permeability, while fluorine’s electron-withdrawing nature may improve metabolic stability but reduce solubility . The dichlorophenoxy group in introduces significant steric hindrance and electronegativity, likely reducing bioavailability but improving target selectivity .
- Bioactivity Implications: The chromen-4-one-containing compound () demonstrates a fused aromatic system, which may enhance π-π stacking interactions with kinase ATP-binding pockets. The methoxy-substituted analogs () exhibit improved aqueous solubility due to the polar methoxy group, a critical factor for oral bioavailability .
Synthetic Accessibility :
Research Findings and Hypotheses
- Kinase Inhibition Potential: Pyrazolo[3,4-d]pyrimidines are known ATP-competitive kinase inhibitors. The target compound’s dimethylphenyl group may occupy hydrophobic pockets in kinases like CDK or JAK, while the acetamide side chain could form hydrogen bonds with catalytic residues .
Metabolic Stability :
Fluorinated analogs () are hypothesized to resist oxidative metabolism due to fluorine’s electronegativity, whereas the target compound’s methyl groups may undergo CYP450-mediated oxidation, necessitating prodrug strategies .- Toxicity and Selectivity: Bulky substituents (e.g., dichlorophenoxy in ) may reduce off-target effects but increase molecular weight beyond Lipinski’s rule of five limits, complicating drug development .
生物活性
The compound 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide , a member of the pyrazolo[3,4-d]pyrimidine class, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex fused heterocyclic structure that contributes to its reactivity and biological activity. The pyrazolo[3,4-d]pyrimidine core is known for its ability to interact with various biological targets, particularly kinases involved in cell cycle regulation.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity through various mechanisms:
- CDK2 Inhibition : The compound interacts specifically with cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. This interaction is crucial for halting the proliferation of cancer cells, making it a candidate for further therapeutic development .
- Apoptosis Induction : Flow cytometric analysis has shown that this compound can induce apoptosis in various tumor cell lines at low micromolar concentrations. For instance, studies have reported an IC50 of 2.24 µM against A549 lung cancer cells, which is significantly lower than the IC50 of doxorubicin (9.20 µM), a standard chemotherapy agent .
Structure-Activity Relationships (SAR)
The efficacy of pyrazolo[3,4-d]pyrimidine derivatives often depends on their structural modifications. For example:
- Substituents : The presence of specific substituents on the phenyl rings can enhance or diminish biological activity. Variations in the 3-position of the pyrazolo ring have been shown to affect potency against different cancer cell lines .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 1a | A549 | 2.24 | High activity |
| Doxorubicin | A549 | 9.20 | Positive control |
| 1d | MCF-7 | 1.74 | Significant inhibition |
Study 1: Antitumor Activity Evaluation
A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antitumor activity against several human cancer cell lines. The results highlighted that compounds with specific structural features exhibited enhanced potency compared to traditional chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound's binding affinity for CDK2 could lead to significant alterations in downstream signaling pathways associated with cell proliferation and survival. This suggests a dual role where it not only inhibits kinase activity but also modulates apoptotic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
